
2-Chloro-5-nitromandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-nitromandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group and a nitro group attached to a benzene ring, along with a mandelic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitromandelic acid typically involves the nitration of 2-chloromandelic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-nitromandelic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The mandelic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-5-aminomandelic acid.
Substitution: Various substituted mandelic acid derivatives.
Oxidation: Corresponding carboxylic acids or aldehydes.
科学的研究の応用
2-Chloro-5-nitromandelic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic carboxylic acids.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-nitromandelic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. Additionally, the chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activities.
類似化合物との比較
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the mandelic acid moiety.
2-Chloro-5-nitroaniline: Contains an amino group instead of the mandelic acid moiety.
2-Chloro-5-nitrophenol: Contains a hydroxyl group instead of the mandelic acid moiety.
Uniqueness
2-Chloro-5-nitromandelic acid is unique due to the presence of both the chloro and nitro groups on the benzene ring, along with the mandelic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H6ClNO5 |
|---|---|
分子量 |
231.59 g/mol |
IUPAC名 |
2-(2-chloro-5-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChIキー |
QXWOROHJHDZOPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


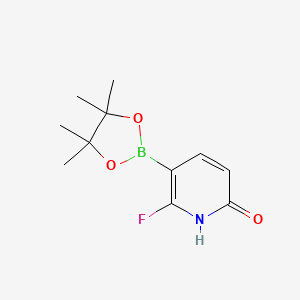
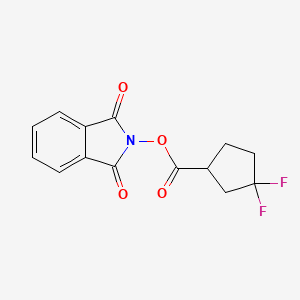
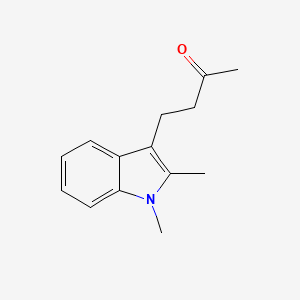
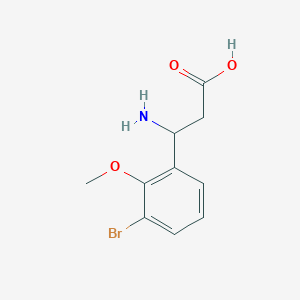
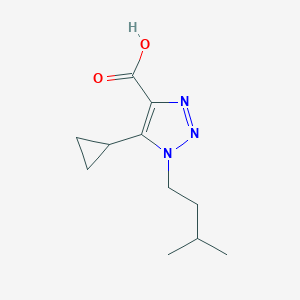
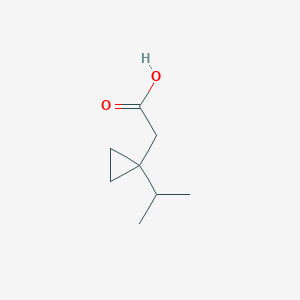
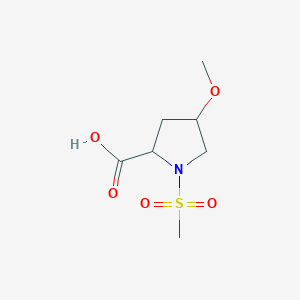
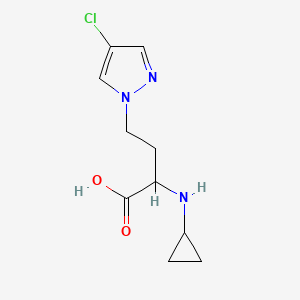
![1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)
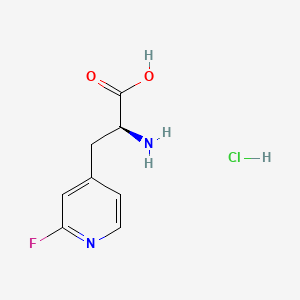

![tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate](/img/structure/B13542189.png)
![4-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13542191.png)
